molecular formula C12H15BrFNO2 B1629014 [(3-Bromo-4-fluorophenyl)methyl]-carbamic acid tert-butyl ester CAS No. 375853-85-3

[(3-Bromo-4-fluorophenyl)methyl]-carbamic acid tert-butyl ester

Cat. No.: B1629014
CAS No.: 375853-85-3
M. Wt: 304.15 g/mol
InChI Key: WPXFKOSNDNRKIL-UHFFFAOYSA-N
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Description

[(3-Bromo-4-fluorophenyl)methyl]-carbamic acid tert-butyl ester is an organic compound that features a bromine and fluorine-substituted phenyl ring attached to a carbamic acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Bromo-4-fluorophenyl)methyl]-carbamic acid tert-butyl ester typically involves the reaction of 3-bromo-4-fluorobenzyl alcohol with tert-butyl isocyanate. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems can help in maintaining consistent reaction conditions, thereby improving the overall yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

[(3-Bromo-4-fluorophenyl)methyl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide or potassium thiocyanate, typically in the presence of a polar aprotic solvent like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

[(3-Bromo-4-fluorophenyl)methyl]-carbamic acid tert-butyl ester has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein-ligand binding.

Mechanism of Action

The mechanism of action of [(3-Bromo-4-fluorophenyl)methyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine substituents on the phenyl ring can enhance binding affinity and selectivity towards these targets. The carbamic acid ester moiety can undergo hydrolysis, releasing the active compound that exerts its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [(3-Bromo-4-chlorophenyl)methyl]-carbamic acid tert-butyl ester
  • [(3-Bromo-4-methylphenyl)methyl]-carbamic acid tert-butyl ester
  • [(3-Bromo-4-nitrophenyl)methyl]-carbamic acid tert-butyl ester

Uniqueness

[(3-Bromo-4-fluorophenyl)methyl]-carbamic acid tert-butyl ester is unique due to the presence of both bromine and fluorine substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability and binding properties compared to similar compounds with different substituents.

Properties

IUPAC Name

tert-butyl N-[(3-bromo-4-fluorophenyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrFNO2/c1-12(2,3)17-11(16)15-7-8-4-5-10(14)9(13)6-8/h4-6H,7H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPXFKOSNDNRKIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70620855
Record name tert-Butyl [(3-bromo-4-fluorophenyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

375853-85-3
Record name tert-Butyl [(3-bromo-4-fluorophenyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 3-bromo-4-fluorobenzylamine hydrochloride (10 g, 42 mmol) and TEA (10.5 g, 103 mmol) in 200 mL of CH2Cl2 was added BOC2O (9.1 g, 42 mmol) at RT. The resulting solution was stirred for 16 h. The solution was diluted with aq. 1 N NaOH and CH2Cl2. The organic layer was washed with brine, dried over Na2SO4, and concentrated to give N-Boc-(3-bromo-4-fluoro-benzyl)amine. MS (ES+): 305 (M+H)+; (ES−): 303 (M−H). Calc'd C12H15BrFNO2-304.16.
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
10.5 g
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reactant
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9.1 g
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reactant
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200 mL
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solvent
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Synthesis routes and methods II

Procedure details

To a solution of 3-bromo-4-fluorobenzylamine (10 g, 41 mmol) and TEA (14 mL, 104 mmol) in CH2Cl2 was added BOC2O (9.1 g, 41 mmol). The resulting solution was stirred for 16 h at RT, then diluted with aq. 1 N NaOH and CH2Cl2. The organic layer was separated, washed with brine, dried over Na2SO4, and concentrated to give (tert-butoxy)-N-[(3-bromo-4-fluorophenyl)methyl]carboxamide.
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
14 mL
Type
reactant
Reaction Step One
Name
Quantity
9.1 g
Type
reactant
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0 (± 1) mol
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solvent
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(3-Bromo-4-fluorophenyl)methyl]-carbamic acid tert-butyl ester
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